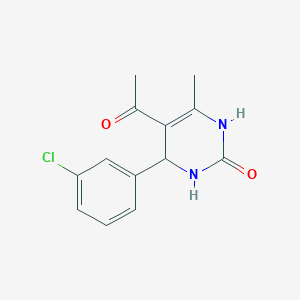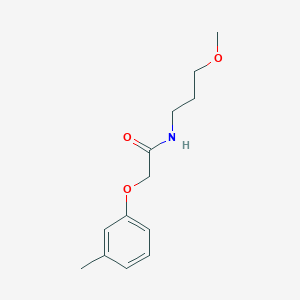![molecular formula C18H15BrClNO B5138542 3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5138542.png)
3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one, also known as BRAC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research.
科学研究应用
3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one has been studied for its potential applications in various fields of research, including medicinal chemistry, materials science, and nanotechnology. In medicinal chemistry, 3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one has been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. In materials science, 3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one has been used as a building block for the synthesis of novel materials with potential applications in electronic devices. In nanotechnology, 3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one has been explored as a potential candidate for the development of drug delivery systems.
作用机制
The mechanism of action of 3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cancer cell proliferation. Specifically, 3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects
3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death), the inhibition of cell proliferation, and the modulation of certain signaling pathways involved in cancer development. Additionally, 3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one has been shown to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for further development as an anticancer agent.
实验室实验的优点和局限性
One of the main advantages of 3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one for lab experiments is its ease of synthesis, which allows for large-scale production of the compound. Additionally, 3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one exhibits high stability and can be stored for extended periods of time without significant degradation. However, one limitation of 3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are several potential future directions for research involving 3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one. One area of interest is the development of novel materials based on 3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one for use in electronic devices. Additionally, further exploration of the anticancer activity of 3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one and its mechanism of action could lead to the development of more effective cancer therapies. Finally, the potential applications of 3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one in nanotechnology and drug delivery systems warrant further investigation.
合成方法
The synthesis of 3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one involves a multi-step process that begins with the reaction between 4-bromo-3-chloroaniline and cyclohexanone in the presence of a base. The resulting product is then subjected to further reactions, including a Friedel-Crafts acylation and a Suzuki coupling, to yield the final product.
属性
IUPAC Name |
3-(4-bromo-3-chloroanilino)-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrClNO/c19-17-7-6-14(11-18(17)20)21-15-8-13(9-16(22)10-15)12-4-2-1-3-5-12/h1-7,10-11,13,21H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAULTUWHKOKKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1NC2=CC(=C(C=C2)Br)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[4-(2,3-dihydro-1H-inden-2-ylamino)-1-piperidinyl]phenyl}cyclopentanecarboxamide](/img/structure/B5138461.png)
![5,6-diphenyl-2-propyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5138472.png)
![1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5138480.png)
![11-(allyloxy)-3,4,5,6,15,15-hexachloro-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B5138488.png)
![17-(4-iodophenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5138489.png)
![dimethyl 2-{[(5-bromo-3-pyridinyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5138490.png)

![(3aS*,5S*,9aS*)-2-(3-chlorobenzyl)-5-(3,5-dimethoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5138515.png)
![N-{1-[1-(2,5-dimethoxybenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5138522.png)

![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B5138531.png)
![5-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5138549.png)
![5-cyano-4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}nicotinamide](/img/structure/B5138559.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[2-(trifluoromethyl)benzyl]-3-isoxazolecarboxamide](/img/structure/B5138560.png)